molecular formula C6H9ClO B3056660 1-Chlorohex-5-en-2-one CAS No. 73193-08-5

1-Chlorohex-5-en-2-one

Cat. No. B3056660
CAS RN: 73193-08-5
M. Wt: 132.59 g/mol
InChI Key: OINKKDHHJHKMSW-UHFFFAOYSA-N
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Description

1-Chlorohex-5-en-2-one is a chemical compound with the molecular formula C6H9ClO and a molecular weight of 132.59 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1-Chlorohex-5-en-2-one consists of 6 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .

Scientific Research Applications

Synthesis of Precalciferol

1-Chlorohex-5-en-2-one is utilized in the synthesis of precalciferol. Dawson et al. (1971) described a process where 5-hydroxy-2-methylcyclohex-1-enecarbaldehyde is reacted with chloromethylenetriphenylphosphorane, followed by dehydrohalogenation, to produce 1-Chlorohex-5-en-2-one (Dawson, Dixon, Littlewood, & Lythgoe, 1971).

Prototropic Rearrangement

Craig and Young (1966) reported on the prototropic rearrangement of cis-1-chlorohex-2-en-4-yne to form 1-chlorohex-5-en-2-one, highlighting its involvement in complex chemical reactions (Craig & Young, 1966).

Photoperoxidation Studies

The compound is relevant in the study of photoperoxidation, as demonstrated by Korytowski, Bachowski, and Girotti (1992). They explored the formation of various hydroperoxides under photogeneration, which is significant in understanding lipid peroxidation (Korytowski, Bachowski, & Girotti, 1992).

Catalytic Reactions

The compound is involved in catalytic reactions, such as the one studied by Yus, Ortiz, and Huerta (2003), where chlorohex-1-ene reacts with lithium to form organolithium intermediates, which are then used to synthesize various products (Yus, Ortiz, & Huerta, 2003).

Cycloisomerization Processes

Sun et al. (2006) described the use of 1,5-enynes, similar in structure to 1-Chlorohex-5-en-2-one, in gold- and platinum-catalyzed cycloisomerizations, indicating its potential in synthesizing cyclohexadienes (Sun, Conley, Zhang, & Kozmin, 2006).

Cross-Hyperconjugation Studies

Tibbelin et al. (2014) studied 1,4-disilacyclohexa-2,5-dienes, which share a structural resemblance to 1-Chlorohex-5-en-2-one, to understand neutral cyclic cross-hyperconjugation in molecular design (Tibbelin et al., 2014).

Safety And Hazards

The safety data sheet for a related compound, 1-Chlorohexane, indicates that it is highly flammable and its vapors may form explosive mixtures with air . It is also harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-chlorohex-5-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO/c1-2-3-4-6(8)5-7/h2H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINKKDHHJHKMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503247
Record name 1-Chlorohex-5-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chlorohex-5-en-2-one

CAS RN

73193-08-5
Record name 1-Chlorohex-5-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Ferkous, M Degueil-Castaing, H Deleuze… - Main Group Metal …, 1997 - degruyter.com
… II est interessant de remarquer qu'il est possible de substituer successivement les deux atomes de chlore que de la 1,3-dichloroacetone et ainsi d'obtenir la 1-chlorohex-5-en-2-one et la …
Number of citations: 0 www.degruyter.com
JH Delcamp - 2010 - search.proquest.com
Sequential transformations in a single reaction have the potential to dramatically increase efficiency with respect to resources, time, and number of steps to access key intermediates. …
Number of citations: 3 search.proquest.com

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